molecular formula C7H3BrN2O2 B1276932 3-Bromo-5-nitrobenzonitrile CAS No. 49674-15-9

3-Bromo-5-nitrobenzonitrile

Cat. No.: B1276932
CAS No.: 49674-15-9
M. Wt: 227.01 g/mol
InChI Key: RQGCXODNTLHVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-nitrobenzonitrile (CAS: 49674-15-9) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrN₂O₂. This compound features a bromine atom at the 3-position and a nitro group at the 5-position on a benzonitrile backbone. Its structure enables versatile reactivity, particularly in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions, making it a critical intermediate in medicinal chemistry and radiopharmaceutical synthesis. For instance, it serves as a precursor in the synthesis of positron emission tomography (PET) tracers targeting metabotropic glutamate receptors (mGluR5) . The compound is commercially available from suppliers like Sigma-Aldrich and Combi-Blocks, with applications in organic synthesis and drug discovery .

Properties

IUPAC Name

3-bromo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCXODNTLHVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408907
Record name 3-bromo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49674-15-9
Record name 3-Bromo-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49674-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzonitrile largely depends on its application. In chemical reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic substitution reactions. The bromine atom can also participate in various reactions, such as coupling reactions, due to its reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-5-nitrobenzonitrile and Analogous Compounds

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications/Reactivity Reference ID
This compound C₇H₃BrN₂O₂ Br (3), NO₂ (5) Nitrile, Nitro, Bromine PET tracer synthesis, Suzuki coupling
3-Bromo-5-fluorobenzonitrile C₇H₃BrFN Br (3), F (5) Nitrile, Fluorine Precursor for [¹⁸F]FPEB PET imaging agent
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO Br (5), OH (2) Nitrile, Hydroxyl Antiretroviral drug intermediates
3-Bromo-5-nitropicolinonitrile C₆H₂BrN₃O₂ Br (3), NO₂ (5), Nitrile (2) Nitrile (pyridine ring) Agrochemical and drug synthesis
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO Br (3), I (5), OH (4) Nitrile, Hydroxyl, Iodine Not specified; structural studies

Physical and Spectroscopic Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like 3-fluoro-5-[(pyridine-2-yl)ethynyl]benzonitrile (derived from it) melt at 97–99°C . 5-Bromo-2-hydroxybenzonitrile: Forms crystalline structures with O–H⋯N hydrogen bonds (O⋯N distance: 2.805–2.810 Å) .
  • Spectroscopy :

    • ¹H/¹³C NMR and IR spectroscopy confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups in this compound .

Biological Activity

Overview

3-Bromo-5-nitrobenzonitrile (C7H3BrN2O2) is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This compound features a bromine atom and a nitro group on a benzonitrile framework, which contributes to its unique chemical properties and biological activities.

  • Molecular Formula: C7H3BrN2O2
  • Molecular Weight: 215.01 g/mol
  • IUPAC Name: this compound
  • CAS Number: 5152425

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties. Below are the key findings from various studies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, the presence of the nitro group is often associated with enhanced activity against various bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, possibly through the activation of caspase pathways. The nitro group plays a crucial role in this activity by generating reactive oxygen species (ROS), which can lead to oxidative stress within the cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusBactericidal effect
AnticancerHeLa CellsInduction of apoptosis
AnticancerMCF-7 CellsInhibition of proliferation

Case Study: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on HeLa cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers, including Annexin V positivity and caspase activation.

The biological activity of this compound can be attributed to its chemical structure, particularly the nitro and bromine substituents:

  • Nitro Group: This functional group is known for its electron-withdrawing properties, enhancing the compound's ability to participate in redox reactions, which may contribute to its anticancer effects.
  • Bromine Atom: The presence of bromine can facilitate nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can interact with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.